molecular formula C9H10N4 B1470139 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine CAS No. 1497023-17-2

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B1470139
CAS No.: 1497023-17-2
M. Wt: 174.2 g/mol
InChI Key: ZYCFPZOFGWZALJ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit catalase, an enzyme crucial for hydrogen peroxide detoxification. By inhibiting catalase, it triggers compensatory mechanisms that enhance the activity of glutathione peroxidase and glutathione reductase.
  • Chelating Activity : The presence of unpaired electrons on the nitrogen atoms in the triazole ring endows this compound with significant chelating properties. This characteristic enhances its interaction with metal ions and contributes to its biological spectrum.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure:

  • Solubility and Lipophilicity : The triazole moiety affects the dipole moment and polarity of the compound, potentially improving its solubility and absorption in biological systems.
  • Stability : The compound exhibits high stability under various conditions, making it suitable for therapeutic applications. It remains largely inactive in extreme pH environments and is resistant to hydrolysis.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria; effective against various strains.
Anti-inflammatoryDemonstrates potential in reducing cytokine release (e.g., TNF-α) in cellular models.
AnticancerInhibits steroid sulfatase (STS), showing promise as a treatment for breast cancer.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Activity : A study evaluated various triazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Effects : Research involving peripheral blood mononuclear cells demonstrated that compounds derived from this compound effectively reduced the release of inflammatory cytokines like TNF-α and IL-6 .
  • Cancer Therapeutics : Compounds based on this triazole structure were tested for their ability to inhibit STS in MCF-7 breast cancer cells. One derivative exhibited an IC50 value significantly lower than that of existing treatments, indicating a strong potential for further development .

Properties

IUPAC Name

1-(4-methylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-6-9(10)11-12-13/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCFPZOFGWZALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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